Lipophilicity Advantage Over Short-Chain 2‑Alkylthio Triazolopyrimidines
5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine exhibits an XLogP3-AA of 4.1, which is substantially higher than the XLogP3-AA of approximately 0.9 computed for the 2-methylsulfanyl analog (5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 51646-19-6) [1]. This difference of roughly 3.2 log units corresponds to a >1,000-fold higher predicted partition coefficient and indicates significantly greater lipophilicity, which can enhance passive membrane diffusion and alter tissue distribution profiles [1].
| Evidence Dimension | Calculated logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 51646-19-6): XLogP3-AA ≈ 0.9 |
| Quantified Difference | ΔXLogP ≈ +3.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity can be critical for target engagement in intracellular or membrane-bound protein assays where passive permeability limits compound access, making CAS 866135-88-8 a preferred probe over short-chain analogs for cell-based screening cascades.
- [1] PubChem Compound Summary for CID 3799556, 5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (2026). View Source
